Reboxetine mesylate
Overview
Description
Reboxetine mesylate is a selective norepinephrine reuptake inhibitor primarily used as an antidepressant. It is marketed under various brand names and has been approved for the treatment of major depressive disorder in several countries since 1997 . This compound works by increasing the concentration of norepinephrine in the synaptic cleft, which helps alleviate symptoms of depression .
Mechanism of Action
Target of Action
Reboxetine mesylate primarily targets the Sodium-dependent noradrenaline transporter . This transporter plays a crucial role in the reuptake of noradrenaline, also known as norepinephrine, a neurotransmitter involved in regulating attention and responding actions in the brain .
Mode of Action
This compound acts as a selective inhibitor of noradrenaline reuptake . It inhibits noradrenaline reuptake to a similar extent as the tricyclic antidepressant desmethylimipramine . It also has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .
Biochemical Pathways
By inhibiting the reuptake of noradrenaline, this compound increases the concentration of noradrenaline in synapses . This results in an enhancement of noradrenergic neurotransmission, which can help some patients with depression .
Pharmacokinetics
This compound is rapidly and extensively absorbed following oral administration . It has a high bioavailability of over 94% . The drug is extensively bound to plasma proteins (97-98%) . The primary route of elimination is through hepatic metabolism, with less than 10% of the dose cleared renally . This compound is predominantly metabolized by the cytochrome P450 CYP isoenzyme 3A4 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of noradrenergic neurotransmission. By inhibiting the reuptake of noradrenaline, this compound increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing noradrenergic neurotransmission . This can lead to improved symptoms in patients with depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the presence of other substances that inhibit or induce the cytochrome P450 CYP isoenzyme 3A4 . Additionally, the drug’s pharmacokinetics and effects can be altered in individuals with hepatic or renal dysfunction . Therefore, the use of this compound should be carefully considered in these contexts.
Biochemical Analysis
Biochemical Properties
Reboxetine mesylate interacts with the sodium-dependent noradrenaline transporter . It inhibits noradrenaline reuptake in vitro to a similar extent as the tricyclic antidepressant desmethylimipramine . It does not affect dopamine or serotonin reuptake and has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .
Cellular Effects
This compound influences cell function by selectively inhibiting noradrenaline reuptake . This action increases the availability of noradrenaline in the synaptic cleft, enhancing neurotransmission . The compound does not significantly affect other neurotransmitter systems, such as dopamine or serotonin .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of the sodium-dependent noradrenaline transporter . This prevents the reuptake of noradrenaline into presynaptic neurons, thereby increasing the concentration of noradrenaline in the synaptic cleft . The increased noradrenaline then stimulates post-synaptic receptors, enhancing neurotransmission .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models
Metabolic Pathways
This compound is metabolized by dealkylation, hydroxylation, and oxidation followed by glucuronide or sulphate conjugation . It is metabolized by the cytochrome P450 CYP isoenzyme 3A4 .
Transport and Distribution
This compound is rapidly and extensively absorbed following oral administration
Preparation Methods
Synthetic Routes and Reaction Conditions: Reboxetine mesylate can be synthesized through a multi-step process involving the reaction of morpholine with 2-chloro-1-(2-ethoxyphenoxy)ethane, followed by mesylation to form the mesylate salt . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Reboxetine mesylate undergoes various chemical reactions, including:
Oxidation: Reboxetine can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Reboxetine can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated and substituted derivatives of reboxetine .
Scientific Research Applications
Reboxetine mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study selective norepinephrine reuptake inhibition.
Biology: Investigated for its effects on neurotransmitter systems and behavior in animal models.
Comparison with Similar Compounds
Desipramine: A tricyclic antidepressant that also inhibits norepinephrine reuptake but has a broader spectrum of activity.
Atomoxetine: A selective norepinephrine reuptake inhibitor used primarily for attention deficit hyperactivity disorder.
Nortriptyline: Another tricyclic antidepressant with similar norepinephrine reuptake inhibition properties.
Uniqueness: Reboxetine mesylate is unique due to its high selectivity for norepinephrine reuptake inhibition and its relatively low affinity for other neurotransmitter receptors. This selectivity reduces the likelihood of side effects associated with non-selective antidepressants .
Properties
IUPAC Name |
(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTZMJIMMUNLQD-STYNFMPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045690 | |
Record name | Reboxetine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98769-84-7 | |
Record name | Reboxetine mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98769-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reboxetine mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reboxetine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 98769-84-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REBOXETINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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